molecular formula C8H8BrClO3S B15328600 (3-Bromo-4-methoxyphenyl)methanesulfonyl chloride

(3-Bromo-4-methoxyphenyl)methanesulfonyl chloride

Cat. No.: B15328600
M. Wt: 299.57 g/mol
InChI Key: RWJPPDQQFWMAJR-UHFFFAOYSA-N
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Description

(3-Bromo-4-methoxyphenyl)methanesulfonyl chloride is a sulfonyl chloride derivative featuring a bromine atom at the 3-position and a methoxy group at the 4-position of the phenyl ring. Its molecular formula is C₈H₈BrClO₃S, with a molecular weight of 307.62 g/mol (estimated). This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, where sulfonyl chloride groups are leveraged for introducing sulfonate esters or facilitating nucleophilic substitutions .

Properties

Molecular Formula

C8H8BrClO3S

Molecular Weight

299.57 g/mol

IUPAC Name

(3-bromo-4-methoxyphenyl)methanesulfonyl chloride

InChI

InChI=1S/C8H8BrClO3S/c1-13-8-3-2-6(4-7(8)9)5-14(10,11)12/h2-4H,5H2,1H3

InChI Key

RWJPPDQQFWMAJR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CS(=O)(=O)Cl)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes

Bromination of 4-Methoxyphenol

The synthesis begins with 4-methoxyphenol , where bromination at the meta position relative to the methoxy group yields 3-bromo-4-methoxyphenol . This step is critical for establishing the compound’s substitution pattern.

Reagents and Conditions
  • Brominating Agents : Traditional methods use molecular bromine (Br₂) in acetic acid or dichloromethane. However, N-bromosuccinimide (NBS) in acetonitrile offers improved selectivity and safety, as demonstrated in camphene bromination.
  • Temperature : Reactions typically proceed at 0–25°C to minimize side products.
  • Catalysts : Lewis acids like FeBr₃ enhance electrophilic substitution but risk over-bromination.

Mechanistic Insight :
The methoxy group’s strong electron-donating nature directs bromine to the ortho and para positions. However, steric hindrance and competitive directing effects from pre-existing substituents can favor meta substitution. For 4-methoxyphenol, bromination at position 3 (meta to methoxy) dominates under controlled conditions.

Workup and Isolation

The crude product is purified via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate). Yield optimization requires precise stoichiometry and quenching of excess bromine.

Sulfonylation with Methanesulfonyl Chloride

The brominated intermediate undergoes sulfonylation to attach the methanesulfonyl chloride group.

Sulfonylation Strategies
  • Direct Sulfonylation : Reacting 3-bromo-4-methoxyphenol with methanesulfonyl chloride (MsCl) in the presence of a base (e.g., pyridine or triethylamine) forms the sulfonate ester. Subsequent chlorination with PCl₅ or SOCl₂ converts the ester to the sulfonyl chloride.
  • Alternative Pathways : In some cases, the hydroxyl group is first converted to a better leaving group (e.g., tosylate or mesylate) before displacement by a sulfonyl chloride anion.

Reaction Conditions :

  • Solvent : Dichloromethane or tetrahydrofuran (THF) ensures solubility.
  • Temperature : 0°C to room temperature prevents decomposition.
  • Stoichiometry : A 1:1.2 molar ratio of phenol to MsCl maximizes conversion.
Challenges and Solutions
  • Competitive Side Reactions : Over-sulfonylation or hydrolysis of MsCl can occur. Anhydrous conditions and controlled addition rates mitigate these issues.
  • Purification : The product is isolated via vacuum distillation or recrystallization (chloroform/hexane), with yields typically ranging from 65% to 85%.

Alternative Preparation Methods

Friedel-Crafts Alkylation-Sulfonation

An alternative route involves Friedel-Crafts alkylation of 4-methoxybromobenzene with chloromethyl methyl sulfide, followed by oxidation to the sulfonyl chloride. While less common, this method avoids phenol intermediates but requires stringent control over electrophilic substitution sites.

Diazotization and Sulfonation

Diazotization of 3-bromo-4-methoxyaniline followed by treatment with methanesulfinic acid and chlorination offers another pathway. However, this approach is limited by the instability of diazonium salts.

Reaction Mechanisms and Optimization

Bromination Regioselectivity

The methoxy group’s +M effect activates the ring, favoring electrophilic attack. However, steric hindrance from the methoxy and existing substituents shifts bromination to the meta position. Computational studies suggest that the transition state for meta substitution is lower in energy due to reduced steric clash.

Sulfonylation Efficiency

The nucleophilic oxygen of the phenol attacks the electrophilic sulfur in MsCl, forming a tetrahedral intermediate. Pyridine scavenges HCl, shifting equilibrium toward product formation. Kinetic studies reveal that reaction rates double with every 10°C increase in temperature up to 40°C.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR : Key signals include the methoxy singlet (~δ 3.8 ppm) and aromatic protons (δ 6.9–7.3 ppm). The CH₂SO₂Cl group appears as a singlet at δ 4.2–4.5 ppm.
  • IR Spectroscopy : Stretching vibrations for S=O (1360–1180 cm⁻¹) and C-Br (600–500 cm⁻¹) confirm functional groups.

X-ray Crystallography

While no crystal structure exists for the target compound, analogous sulfonamides exhibit planar aromatic rings and intermolecular hydrogen bonding (e.g., N–H···O=S interactions). These features suggest similar packing behavior for (3-bromo-4-methoxyphenyl)methanesulfonyl chloride.

Applications and Derivatives

This compound serves as a precursor to sulfonamide drugs, agrochemicals, and fluorescent probes. Derivatives with modified sulfonyl groups show enhanced bioactivity, as seen in Schiff base ligands with antimicrobial properties.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-4-methoxyphenyl)methanesulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.

    Oxidation and reduction: The bromine atom and methoxy group on the phenyl ring can participate in oxidation and reduction reactions, leading to the formation of different substituted phenyl derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol). Reactions are typically carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrogen chloride byproduct.

    Oxidation and reduction: Reagents such as potassium permanganate (oxidation) or sodium borohydride (reduction) can be used under appropriate conditions to modify the phenyl ring.

Major Products Formed

    Sulfonamide derivatives: Formed by reaction with amines.

    Sulfonate ester derivatives: Formed by reaction with alcohols.

    Sulfonothioate derivatives: Formed by reaction with thiols.

Scientific Research Applications

(3-Bromo-4-methoxyphenyl)methanesulfonyl chloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce the sulfonyl chloride functional group into molecules, facilitating further chemical modifications.

    Biology: Employed in the synthesis of biologically active compounds, such as enzyme inhibitors and pharmaceuticals.

    Medicine: Utilized in the development of drugs and therapeutic agents, particularly those targeting specific enzymes or receptors.

    Industry: Applied in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of (3-Bromo-4-methoxyphenyl)methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This electrophilic center readily reacts with nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives. The bromine atom and methoxy group on the phenyl ring can also influence the reactivity and selectivity of these reactions by affecting the electronic properties of the molecule.

Comparison with Similar Compounds

Analogous Compounds :

Methanesulfonyl chloride (CH₃SO₂Cl) : The simplest sulfonyl chloride, lacking aromatic substituents .

Benzenesulfonyl chloride (C₆H₅SO₂Cl) : Aromatic but without substituents .

(3-Chloro-4-methoxyphenyl)methanesulfonyl chloride : Chlorine replaces bromine, reducing steric bulk and electronic withdrawal .

(4-Bromo-2-methylphenyl)methanesulfonyl chloride : Methyl group introduces steric hindrance but lacks methoxy’s electronic effects .

Reactivity and Hydrolysis Behavior

Sulfonyl chlorides react with nucleophiles (e.g., water, alcohols, amines) to form sulfonic acids, esters, or amides. Reactivity depends on electronic and steric factors:

Compound Reactivity with NaOH (2.5 M) Key Factors Influencing Reactivity
Methanesulfonyl chloride Rapid hydrolysis at room temperature High electrophilicity due to aliphatic structure
Benzenesulfonyl chloride Requires prolonged stirring or reflux Aromatic stabilization reduces electrophilicity
(3-Bromo-4-methoxyphenyl)methanesulfonyl chloride Likely intermediate reactivity (inferred) Bromine (EWG) increases reactivity; methoxy (EDG) counteracts
(3-Chloro-4-methoxyphenyl)methanesulfonyl chloride Slower than bromo analog (inferred) Chlorine (weaker EWG than Br) reduces activation

Data Tables

Table 1: Structural and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents
This compound C₈H₈BrClO₃S 307.62 Br, OMe
Methanesulfonyl chloride CH₃ClO₂S 114.56 Aliphatic
(3-Chloro-4-methoxyphenyl)methanesulfonyl chloride C₈H₈Cl₂O₃S 263.17 Cl, OMe

Table 2: Hazard Comparison

Compound GHS Pictogram Signal Word Key Hazard Statements
This compound Corrosion, Skull Danger H302, H312, H314, H332
Methanesulfonyl chloride Corrosion, Skull Danger H314, H330, H412

Research Findings and Discussion

  • Reactivity Trends : Bromine’s strong EWG effect enhances electrophilicity, but methoxy’s EDG effect moderates reactivity. This balance likely places the compound’s hydrolysis rate between methanesulfonyl chloride (fast) and benzenesulfonyl chloride (slow) .
  • Environmental Impact: Brominated compounds pose higher chronic aquatic toxicity (H412) compared to non-halogenated analogs .
  • Synthetic Utility : The bromo and methoxy groups enable regioselective functionalization in drug intermediates, offering advantages over simpler sulfonyl chlorides .

Q & A

Q. What are the optimized synthetic routes for (3-bromo-4-methoxyphenyl)methanesulfonyl chloride?

The compound can be synthesized via sulfonation and chlorination of the precursor (3-bromo-4-methoxyphenyl)methanol. A high-yield (98%) method involves reacting the alcohol with thionyl chloride (SOCl₂) in dichloromethane under anhydrous conditions, followed by triethylamine quenching to neutralize HCl byproducts. Key parameters include maintaining an inert atmosphere (argon/nitrogen) and controlled temperature (0–5°C during exothermic steps) . Alternative routes may use sulfur trioxide complexes for sulfonation, but purity and moisture control are critical to avoid hydrolysis .

Q. How can researchers purify and characterize this sulfonyl chloride?

Post-synthesis, purification is achieved via column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization from dichloromethane/hexane. Characterization requires nuclear magnetic resonance (NMR) to confirm the sulfonyl chloride group (δ ~3.8 ppm for CH₂SO₂Cl in ¹H NMR; δ ~55 ppm for SO₂Cl in ¹³C NMR) and mass spectrometry (ESI-MS) for molecular ion verification. Purity should be validated by HPLC (>95%) .

Q. What are the stability and storage recommendations?

The compound is moisture-sensitive and prone to hydrolysis. Store in amber glass vials under inert gas (argon) at –20°C. Stability studies indicate decomposition within 48 hours at room temperature in humid environments. Use desiccants (e.g., molecular sieves) and avoid prolonged exposure to light .

Q. What nucleophilic reactions are feasible with this sulfonyl chloride?

The sulfonyl chloride group reacts with amines (e.g., primary/secondary amines, anilines) to form sulfonamides, a key step in drug discovery. Reaction with alcohols yields sulfonate esters, while thiols produce sulfonothioates. Kinetic studies show second-order kinetics in polar aprotic solvents (DMF, acetonitrile) at 25°C .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide biological activity optimization?

Modify the methoxy or bromine substituents to alter electronic effects (e.g., replace Br with CF₃ for enhanced lipophilicity) or steric bulk. Computational QSAR models predict binding affinity to targets like carbonic anhydrase or kinases. Validate via enzyme inhibition assays (IC₅₀ measurements) and crystallography to map binding interactions .

Q. What strategies resolve low yields in sulfonamide coupling reactions?

Low yields (<50%) may stem from competing hydrolysis or amine nucleophilicity. Use scavengers (e.g., molecular sieves) to trap water, or employ coupling agents (DCC, HOBt). For weakly nucleophilic amines, pre-activate the sulfonyl chloride with DMAP or switch to microwave-assisted synthesis (80°C, 10 min) for improved kinetics .

Q. How do computational methods predict interaction with biological targets?

Molecular docking (AutoDock Vina) and molecular dynamics simulations model binding to enzymes like proteases. Key interactions include hydrogen bonding between the sulfonyl group and catalytic residues (e.g., His64 in carbonic anhydrase) and halogen bonding with bromine. Validate predictions via SPR (surface plasmon resonance) for binding kinetics .

Q. What experimental techniques quantify interactions with biomacromolecules?

Use fluorescence quenching assays to measure binding constants (Kd) with serum albumin. Isothermal titration calorimetry (ITC) provides thermodynamic data (ΔH, ΔS). For cellular uptake studies, radiolabel the compound (¹⁴C/³H) and track distribution via autoradiography .

Q. How do alternative synthetic routes compare in efficiency?

Traditional thionyl chloride routes (98% yield ) outperform sulfonic acid chlorination (70–80% yield due to side reactions). Flow chemistry methods reduce reaction time (2 hours vs. 12 hours) and improve scalability. Compare via life-cycle assessment (LCA) for waste minimization .

Q. How to address contradictory reactivity data in hydrolysis studies?

Discrepancies in hydrolysis rates (e.g., slower than aliphatic sulfonyl chlorides ) arise from steric hindrance by the bromine and methoxy groups. Use kinetic isotope effects (KIE) and DFT calculations to probe transition states. Control pH (buffer at 7.4 for physiological relevance) and monitor via ¹⁹F NMR if fluorinated analogs are used .

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